(4-((N-Methylsulfamoyl)amino)phenyl)boronic acid
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Overview
Description
{4-[(methylsulfamoyl)amino]phenyl}boronic acid is a boronic acid derivative characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylsulfamoyl group
Preparation Methods
The synthesis of {4-[(methylsulfamoyl)amino]phenyl}boronic acid typically involves the reaction of 4-aminophenylboronic acid with methylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently converted to the desired boronic acid derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
{4-[(methylsulfamoyl)amino]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include boronic esters, boronic alcohols, and substituted phenyl derivatives.
Scientific Research Applications
{4-[(methylsulfamoyl)amino]phenyl}boronic acid has a wide range of scientific research applications:
Biology: The compound is used as a biochemical probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of {4-[(methylsulfamoyl)amino]phenyl}boronic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its activity as an enzyme inhibitor. The methylsulfamoyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
{4-[(methylsulfamoyl)amino]phenyl}boronic acid can be compared with other boronic acid derivatives, such as:
4-aminophenylboronic acid: Lacks the methylsulfamoyl group, resulting in different chemical properties and applications.
α-aminoboronates: These compounds contain an α-aminoboronate motif and are used as bioactive agents and synthetic building blocks.
Boronic esters: Used as protective groups in carbohydrate chemistry and have different reactivity compared to boronic acids.
Properties
Molecular Formula |
C7H11BN2O4S |
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Molecular Weight |
230.05 g/mol |
IUPAC Name |
[4-(methylsulfamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C7H11BN2O4S/c1-9-15(13,14)10-7-4-2-6(3-5-7)8(11)12/h2-5,9-12H,1H3 |
InChI Key |
MIJUNOHVYFXADK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)NC)(O)O |
Origin of Product |
United States |
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